molecular formula C8H17Br2NO B2368484 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide CAS No. 2243513-12-2

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide

Cat. No. B2368484
M. Wt: 303.038
InChI Key: RKWOLGIEAOOMKS-UHFFFAOYSA-N
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Description

The compound “4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide” is a brominated derivative of morpholine. Morpholine is a common heterocyclic amine featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “4-(2-Bromoethyl)phenol” have been synthesized via nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Scientific Research Applications

1. Application in Palladium-Catalyzed Aminocarbonylations

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide can be utilized in palladium-catalyzed aminocarbonylation reactions. The use of dimethylformamide as a source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides demonstrates the potential of this compound in synthesizing various amides, including those involving morpholine as a reactant (Wan, Alterman, Larhed, & Hallberg, 2002).

2. Synthesis of N,N-Dimethyl-4-nitrobenzylamine

The compound is relevant in the synthesis of important intermediates like N,N-Dimethyl-4-nitrobenzylamine, which has wide applications in medicine, pesticides, and chemical fields. The synthesis process involves the use of related reactants and conditions that emphasize the importance of compounds like 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide in chemical production (Wang Ling-ya, 2015).

3. Dehydration of Related Bromides

The dehydration of similar compounds, such as 2-hydroxy(ethoxy)-2-aryl-N.N-penta(tetra) methylenemorpholinium bromides, which can undergo various transformations under specific conditions, showcases the chemical versatility of related compounds. These transformations include reactions with hydrobromic acid and glacial acetic acid-hydrogen bromide mixtures, demonstrating the complex chemical behavior of these substances (Kourounakis, 1978).

4. Role in the Synthesis of Halofuginone Hydrobromide

The compound can be involved in the synthesis of drugs like Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry. The method of synthesizing this compound includes steps like condensation, cyclization, deprotection, and isomerization, highlighting the compound's role in complex pharmaceutical syntheses (Zhang, Yao, & Liu, 2017).

5. Antioxidant Effects in Cellular Assays

The compound can also be linked to the study of bromophenols and their antioxidant activities. Bromophenols, including those derived from similar compounds, have shown potent antioxidant effects in both biochemical and cellular assays, indicating potential health-related applications (Olsen, Hansen, Isaksson, & Andersen, 2013).

properties

IUPAC Name

4-(2-bromoethyl)-3,3-dimethylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c1-8(2)7-11-6-5-10(8)4-3-9;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWOLGIEAOOMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide

CAS RN

2243513-12-2
Record name 4-(2-bromoethyl)-3,3-dimethylmorpholine hydrobromide
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